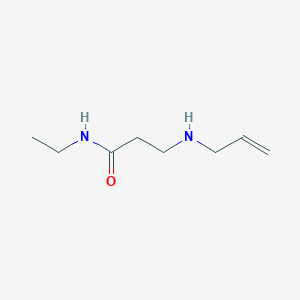![molecular formula C6H15N3O2 B1385209 3-[(2-Methoxyethyl)amino]propanohydrazide CAS No. 1040689-72-2](/img/structure/B1385209.png)
3-[(2-Methoxyethyl)amino]propanohydrazide
Vue d'ensemble
Description
“3-[(2-Methoxyethyl)amino]propanohydrazide” is a chemical compound with the molecular formula C6H15N3O2 . It has an average mass of 161.202 Da and a monoisotopic mass of 161.116425 Da .
Molecular Structure Analysis
The molecular structure of “3-[(2-Methoxyethyl)amino]propanohydrazide” consists of 6 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 335.5±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 57.9±3.0 kJ/mol and a flash point of 156.7±22.3 °C . The compound has 5 hydrogen bond acceptors, 4 hydrogen bond donors, and 6 freely rotating bonds .Applications De Recherche Scientifique
Antioxidant and Anticancer Activity
- 3-[(2-Methoxyethyl)amino]propanohydrazide derivatives have shown significant antioxidant and anticancer activities. One study synthesized a series of these derivatives with different moieties and tested their antioxidant activity, finding some to be more effective than ascorbic acid. Additionally, their anticancer activity was evaluated against human glioblastoma and breast cancer cell lines, with certain compounds showing high cytotoxicity, particularly against glioblastoma cells (Tumosienė et al., 2020).
Metabolic Synthesis and Stereochemistry
- The compound has been involved in research on metabolic synthesis and stereochemistry. A study explored the asymmetric synthesis and absolute configuration of its derivatives, contributing to a better understanding of its metabolic process and the relationship between structure and activity (Shetty & Nelson, 1988).
Enzyme Inhibition Studies
- Various derivatives of 3-[(2-Methoxyethyl)amino]propanohydrazide have been investigated for their potential in inhibiting enzymes like lipase and α-glucosidase. This research highlights their potential therapeutic applications in treating diseases related to these enzymes (Bekircan et al., 2015).
Antimicrobial Activities
- The compound and its derivatives have been a subject of interest in antimicrobial studies. Research has been conducted to synthesize novel derivatives and evaluate their antimicrobial efficacy, showing promising results against various microbial strains (Samelyuk & Kaplaushenko, 2013).
Synthesis and Structural Analysis
- There has been significant interest in the synthesis and structural analysis of 3-[(2-Methoxyethyl)amino]propanohydrazide derivatives, with studies focusing on their crystal structure, spectroscopy, and molecular dynamics. These analyses are crucial for understanding the compound's physical and chemical properties (Venkatesan et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
3-(2-methoxyethylamino)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O2/c1-11-5-4-8-3-2-6(10)9-7/h8H,2-5,7H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCHVQCGKAUZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methoxyethyl)amino]propanohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385131.png)











